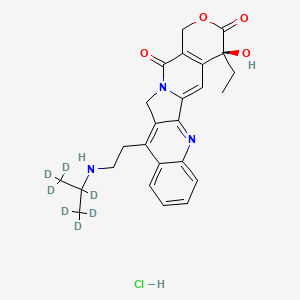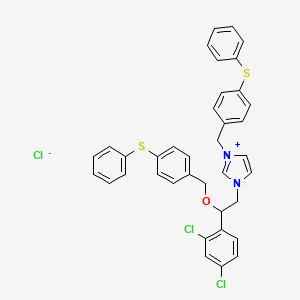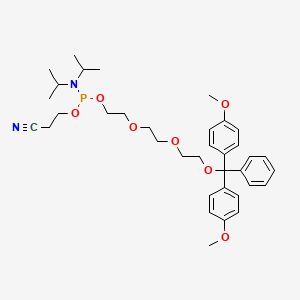
キナミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Conquinamine is a stereoisomer of quinamine . It is derived from the bark of Cinchona pubescens Vahl and C. rosulenta How., which are species of the Rubiaceae family . The molecular formula of Conquinamine is C19H24N2O2 .
Molecular Structure Analysis
The molecular structure of Conquinamine consists of 19 Carbon atoms, 24 Hydrogen atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The molecular weight is 312.41 .
Physical and Chemical Properties Analysis
Conquinamine has a melting point of 123°C . It is slightly soluble in water but freely soluble in alcohol, chloroform, and ether . The density is 1.3±0.1 g/cm³ .
科学的研究の応用
エナンチオ選択的クロマトグラフィー
キナミンは、エナンチオ選択的クロマトグラフィーにおいてキラル固定相として使用されます。 この用途は、混合物中のエナンチオマーを分離するために不可欠であり、キラル化合物の生物学的活性は立体化学によって異なるため、製薬業界で重要です .
抗マラリア薬の合成
キナミンのキノリンコア構造は、クロロキン、ピリメタミン、メフロキンなどの抗マラリア薬の合成におけるリード構造として役立ちます。 これは、マラリアに対する治療法を開発するための医薬品化学における重要性を示しています .
立体選択的合成
キナミンは、特に立体選択的合成のために、ユニークな合成戦略を開発するためのプラットフォームを提供します。 これは、生物学的活性を影響を与える可能性のある特定の空間配置を持つ化合物を生成するために重要です .
光合成研究
キナミンが属するキノン類は、光合成における電子キャリアーとして役割を果たします。 この用途は、植物におけるエネルギー変換を理解するために不可欠であり、太陽エネルギー研究に影響を与える可能性があります .
ビタミン様特性
キナミンはビタミン様特性を示し、骨粗鬆症や心臓血管疾患などのさまざまな病気の予防と治療に、その有益な効果のために研究されています .
抗菌用途
研究によると、キナミンを含むキノン誘導体は、抗菌活性を有することが示されています。 これは、抗生物質耐性菌の出現を考えると、新しい抗菌剤の設計と合成のための候補となります .
Safety and Hazards
When handling Conquinamine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Conquinamine can be achieved through a multi-step process starting with commercially available starting materials. The synthesis pathway involves the formation of the pyrrolidine ring followed by the introduction of the quinoline moiety. The final step involves the formation of the amine group on the pyrrolidine ring.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "ethylamine", "2-amino-5-chloropyridine", "1,3-dichloroacetone", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethoxyphenylacetic acid from 2,5-dimethoxybenzaldehyde and ethyl acetoacetate via Claisen-Schmidt condensation reaction in the presence of ammonium acetate.", "Step 2: Synthesis of 2-amino-5-chloro-3-(2,5-dimethoxyphenyl)pyridine from 2,5-dimethoxyphenylacetic acid and 2-amino-5-chloropyridine via Vilsmeier-Haack reaction in the presence of sulfuric acid.", "Step 3: Synthesis of 1-(2,5-dimethoxyphenyl)-3-(2-amino-5-chloro-3-pyridyl)pyrrolidine from 2-amino-5-chloro-3-(2,5-dimethoxyphenyl)pyridine and 1,3-dichloroacetone via a Mannich reaction in the presence of sodium borohydride.", "Step 4: Synthesis of Conquinamine from 1-(2,5-dimethoxyphenyl)-3-(2-amino-5-chloro-3-pyridyl)pyrrolidine by reduction of the pyridine ring with sodium borohydride followed by the introduction of the amine group via reaction with ethylamine in the presence of acetic acid and sodium hydroxide." ] } | |
CAS番号 |
464-86-8 |
分子式 |
C19H24N2O2 |
分子量 |
312.4 g/mol |
IUPAC名 |
(3aS,8bR)-3a-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol |
InChI |
InChI=1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2/t13-,14-,17+,18+,19-/m0/s1 |
InChIキー |
ALNKTVLUDWIWIH-JCTKKGROSA-N |
異性体SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@]34[C@@](CCO3)(C5=CC=CC=C5N4)O |
SMILES |
C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O |
正規SMILES |
C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O |
外観 |
Yellow powder |
製品の起源 |
United States |
Q1: What is conquinamine and where is it found?
A1: Conquinamine is an alkaloid found in the leaves of the Remijia peruviana plant []. It is often found alongside other alkaloids like quinine, quinidine, and cinchonine. Remijia peruviana is a known source of quinine, a traditional antimalarial drug.
Q2: What is the structure of conquinamine?
A2: While the provided research papers do not delve into the specific spectroscopic data of conquinamine, they do confirm its isolation alongside other characterized alkaloids []. Conquinamine is structurally similar to quinine and quinidine, possessing a quinoline ring system linked to a quinuclidine ring. The specific arrangement of functional groups and stereochemistry differentiate conquinamine from these related alkaloids.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![D-[3-13C]Ribose](/img/structure/B583934.png)

